molecular formula C21H29N3O6S B2938540 [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1090977-11-9

[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2938540
CAS No.: 1090977-11-9
M. Wt: 451.54
InChI Key: GDNOQWXCIJJZPO-UHFFFAOYSA-N
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Description

  • Reagents: : 4-methylphenyl vinyl sulfone.

  • Conditions: : Addition reaction under mild temperatures, possibly in the presence of a base to facilitate the formation of the sulfonylamino group.

  • Reaction: : The vinyl sulfone reacts with the [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] intermediate to form the final product.

Industrial Production Methods

In an industrial context, the production scale-up involves similar reaction pathways but with optimized parameters for yield and purity. The use of continuous flow reactors and automated monitoring systems helps maintain consistency in the product quality. Parameters such as temperature control, solvent choice, and reaction times are finely tuned.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps to ensure the formation of the desired ester and sulfonyl linkages. A common approach involves the initial formation of the ester linkage followed by the introduction of the sulfonylamino group. For instance:

  • Ester Formation

    • Reagents: : Propionic acid and cyclohexylamine.

    • Conditions: : Acid-catalyzed esterification, typically in the presence of a dehydrating agent such as sulfuric acid.

    • Reaction: : Propionic acid reacts with cyclohexylamine to form the [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] moiety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the sulfonyl group under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the carbonyl group within the ester linkage.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbonyl or sulfonyl positions.

Common Reagents and Conditions

  • Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) for reducing the ester to the corresponding alcohol.

  • Substitution: : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous conditions for hydrolysis reactions.

Major Products

  • Oxidation Products: : Carboxylic acids or aldehydes depending on the reaction conditions.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Amides or hydrolyzed carboxylates.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : May act as a ligand or a reagent in catalytic cycles.

Biology and Medicine

  • Pharmacological Studies: : Investigated for potential therapeutic properties due to its structural complexity.

  • Biomolecular Interactions: : Studied for its binding properties with various proteins and enzymes.

Industry

  • Material Science: : Used in the creation of novel materials with specific properties.

  • Chemical Manufacturing: : Applied in the production of specialty chemicals.

Mechanism of Action

The compound's mechanism of action typically involves interactions with molecular targets such as enzymes and receptors. Its effects are mediated through the sulfonyl and ester functionalities, which can form stable bonds with biological macromolecules, altering their activity or structure. The molecular targets and pathways are context-dependent, varying with its application in different fields.

Comparison with Similar Compounds

Unique Attributes

This compound is unique in its simultaneous presence of ester and sulfonyl functionalities

Similar Compounds

  • [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-(ethylsulfonylamino)acetate: : Similar but with an ethyl group instead of the 4-methylphenyl group.

  • [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-(phenylsulfonylamino)acetate: : Similar structure but without the methyl substituent on the phenyl ring.

  • [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-(butylsulfonylamino)acetate: : Contains a butyl group as the substituent on the sulfonylamino group.

This compound’s unique structural features make it a valuable subject of study across various scientific domains. Curious to learn more about its specific applications in one of these areas?

Properties

IUPAC Name

[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6S/c1-15-8-10-17(11-9-15)12-13-31(28,29)22-14-19(25)30-16(2)20(26)24-21(27)23-18-6-4-3-5-7-18/h8-13,16,18,22H,3-7,14H2,1-2H3,(H2,23,24,26,27)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNOQWXCIJJZPO-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OC(C)C(=O)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OC(C)C(=O)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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